molecular formula C7H11NO3 B043060 ethyl (3R)-4-cyano-3-hydroxybutanoate CAS No. 141942-85-0

ethyl (3R)-4-cyano-3-hydroxybutanoate

Cat. No. B043060
M. Wt: 157.17 g/mol
InChI Key: LOQFROBMBSKWQY-ZCFIWIBFSA-N
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Description

Ethyl (3R)-4-cyano-3-hydroxybutanoate is a type of organic compound. It likely contains an ethyl group (-CH2CH3), a cyano group (-CN), and a hydroxy group (-OH). The (3R) denotes the configuration of the chiral center in the molecule1.



Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. Retrosynthesis, a strategy where the desired molecule is deconstructed into simpler precursor molecules, is commonly used in organic chemistry23. The specific synthesis pathway would depend on the exact structure of the compound4.



Molecular Structure Analysis

The molecular structure of a compound like ethyl (3R)-4-cyano-3-hydroxybutanoate would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography5.



Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. For example, the hydroxy group (-OH) could potentially be involved in acid-base reactions, and the cyano group (-CN) could undergo reactions to form other functional groups6.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like ethyl (3R)-4-cyano-3-hydroxybutanoate would be determined using various analytical techniques. These properties could include its melting point, boiling point, solubility in different solvents, and its reactivity with other chemicals89.


Scientific Research Applications

  • Synthesis of Lipitor

    Ethyl (4R)-4-cyano-3-hydroxybutanoate serves as a key intermediate in the synthesis of Lipitor, a medication used to lower high cholesterol and triglycerides (Jin & Zhang, 2011).

  • Enzyme-Catalyzed Hydrolysis

    The compound is useful in scientific research for its high yield and enantiomeric excess in enzyme-catalyzed hydrolysis of diethyl 3-hydroxyglutarate, particularly the (3S)-enantiomer (Moen et al., 2004).

  • Synthesis of Bicyclic Tetrahydropyrans

    Ethyl (3R)-4-cyano-3-hydroxybutanoate is employed in the stereoselective synthesis of bicyclic tetrahydropyrans, a type of chemical structure (Elsworth & Willis, 2008).

  • Conversion of (R)-3-hydroxybutanoic Acid

    This compound is used in converting (R)-3-hydroxybutanoic acid to its (S)-enantiomer and its lactone (Griesbeck & Seebach, 1987).

  • Production of l-Carnitine and (R)-4-amino-3-hydroxybutanoic Acid

    Ethyl (R)-4-cyano-3-hydroxybutanoate is used as a synthon in producing these compounds (You, Liu, & Zheng, 2013).

  • Production of Chiral Drugs

    Ethyl (S)-4-chloro-3-hydroxybutanoate ester, a related compound, is a precursor for the production of enantiopure intermediates used in manufacturing chiral drugs, such as statins (Ye, Ouyang, & Ying, 2011).

  • Red Wine Aroma Enhancement

    Ethyl 3-hydroxybutanoate contributes to enhancing fruity aromas in red wines (Lytra et al., 2014).

  • Synthetic Intermediate of Furaquinocin D

    The compound is associated with the synthetic intermediate of the side chain of furaquinocin D (Akeboshi et al., 1998).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety measures. For example, some compounds may be flammable, toxic, or corrosive1011.


Future Directions

The future directions for research on a compound like ethyl (3R)-4-cyano-3-hydroxybutanoate would depend on its potential applications. For example, if it has medicinal properties, future research could involve clinical trials. If it has interesting chemical properties, it could be studied further in the field of chemistry124.


Please note that this is a general analysis and the specifics could vary for the actual compound “ethyl (3R)-4-cyano-3-hydroxybutanoate”. For a detailed analysis, more specific information or studies related to this exact compound would be needed.


properties

IUPAC Name

ethyl (3R)-4-cyano-3-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-2-11-7(10)5-6(9)3-4-8/h6,9H,2-3,5H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQFROBMBSKWQY-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](CC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370024
Record name Ethyl (3R)-4-cyano-3-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (3R)-4-cyano-3-hydroxybutanoate

CAS RN

141942-85-0
Record name Ethyl (R)-4-cyano-3-hydroxybutyrate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (3R)-4-cyano-3-hydroxybutanoate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl (3R)-4-cyano-3-hydroxybutanoate
Source EPA DSSTox
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Record name ethyl (3R)-4-cyano-3-hydroxybutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.856
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Butanoic acid, 4-cyano-3-hydroxy-, ethyl ester, (3R)
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.301
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The recombinant E. coli HB101(pNTS1G) obtained in Example 10 was inoculated in 100 ml of a 2×YT medium sterilized in a 500 ml Sakaguchi flask, and cultured with agitation at 37° C. for 13 hours. Glucose, 0.5 g, 3.2 mg of NADP, and then 0.5 g of ethyl 4-iodoacetoacetate were added to 50 ml of the resultant culture. The culture was stirred at 30° C. while being adjusted at pH 6.5 with a 5 M sodium hydroxide solution to allow for reaction for 72 hours. After the reaction, the reaction solution was subjected to extraction using ethyl acetate, the solvent was removed under decompression, and the concentrate was purified by silica gel column chromatography, to obtain 900 mg of ethyl (S)-4-iodo-3-hydroxybutyrate. The optical purity of the ethyl (S)-4-iodo-3-hydroxybutyrate was analyzed as follows and found to be 91.6% e.e. That is, the sample was heated together with sodium cyanide in dimethyl sulfoxide to obtain ethyl 4-cyano-3-hydroxybutyrate, which was then changed to a benzoic ester using benzoyl chloride under the presence of pyridine. The optical purity of the benzoic ester was measured by an HPLC method. NMR(CDC13)δ(ppm): 1.28(3H,t), 2.65(2H,d), 3.31(3H,m), 4.00(1H,m), 4.20(2H,q); Column: Chiralpak AS (0.46×25 cm) manufactured by Daicel Chemical Industries, Co., Ltd.; Column temperature: 25° C.; Eluent: n-hexane/ethanol of 95/5; Flow rate: 1 ml/min.; Detection: 254 nm; Elution time: 19.6 minutes for (S), 21.3 minutes for (R).
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Synthesis routes and methods II

Procedure details

The recombinant E. coil HB101(pNTS1G) obtained in Example 10 was inoculated in 100 ml of a 2×YT medium sterilized in a 500 ml Sakaguchi flask, and cultured with agitation at 37° C. for 13 hours. Glucose, 7.5 g, 3.2 mg of NADP, and then 4 g of ethyl 2-methyl-3-oxoacetate were added to 50 ml of the resultant culture. The culture was stirred at 30° C. while being adjusted at pH 6.5 with a 5 M sodium hydroxide solution to allow for reaction for 18 hours. After the reaction, the reaction solution was subjected to extraction using ethyl acetate, the solvent was removed under decompression, and the concentrate was purified by silica gel column chromatography, to obtain 3.5 g of ethyl 3-hydroxy-2-methylbutyrate. The optical purity of the ethyl 3-hydroxy-2-methylbutyrate was analyzed as follows and found to be 91.6% e.e. The analysis was performed in the following manner. The sample was reacted with sodium cyanide in demethyl sulfoxide at room temperature to obtain ethyl 4-cyano-3-hydroxybutyrate, which was then changed to a benzoic ester using benzoyl chloride under the presence of pyridine. The optical purity of the benzoic ester was measured by the HPLC method. 1H-NMR(CDC13)δ(ppm): 1.17(3H,t), 1.22(2H,t), 1.28(3H,t), 2.46(1H,m), 2.82(1H,br), 3.90(1H,m), 4.18(2H,q).
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Synthesis routes and methods III

Procedure details

Instead of ethyl 3-hydroxybutyrate used in Example 1, ethyl 4-cyano-3-hydroxybutyrate (1%, w/v) was used as a reactant and novozyme 435 lipase was used as a biocatalyst. After reaction for 3 hours, ethyl (R)-4-cyano-3-hydroxybutyrate (99% e.e) was obtained at 57.3% conversion.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
AR Moen, BH Hoff, LK Hansen, T Anthonsen… - Tetrahedron …, 2004 - Elsevier
Biocatalytic asymmetrizations of diethyl 3-hydroxyglutarate furnish a route to the enantiomers of ethyl 4-cyano-3-hydroxybutanoate. The enantiopreference of different enzymes has …
Number of citations: 31 www.sciencedirect.com
EE Jacobsen - 2004 - ntnuopen.ntnu.no
Efficient methods for synthesis of enantiomerically pure enantiomers of a series of secondary alcohols and butanoates have been performed by kinetic resolution of the racemic alcohols …
Number of citations: 1 ntnuopen.ntnu.no
C Prandi, EG Occhiato - Pest management science, 2019 - Wiley Online Library
Natural products containing a N‐heterocycle motif are widespread in nature and medicinal plants, in particular, have proved to be a source of almost unlimited N‐derived structures with …
Number of citations: 30 onlinelibrary.wiley.com
D Honcharenko, K Druceikaite, M Honcharenko… - ACS …, 2020 - ACS Publications
Oligonucleotide (ON) conjugates are increasingly important tools for various molecular diagnostics, nanotechnological applications, and for the development of nucleic acid-based …
Number of citations: 9 pubs.acs.org
K Karale - 2022 - search.proquest.com
The research and development of oligonucleotide therapeutics has been a topic of great importance in life sciences. The potential to treat rare genetic diseases can be demonstrated …
Number of citations: 2 search.proquest.com

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